1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H12N4OS and its molecular weight is 296.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets to modulate cellular processes, potentially leading to the inhibition of cell growth or the induction of cell death .
Biochemical Pathways
Given the reported biological activities of benzofuran derivatives, it is plausible that this compound may influence pathways related to cell growth, oxidative stress, viral replication, and bacterial metabolism .
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, suggesting that they may be well-absorbed and distributed within the body .
Result of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in various types of cancer cells , suggesting that this compound may also exert similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, including the formation of benzofuran, thiazole, and pyrazole intermediates. Key reagents may include benzofuran carboxylic acid, thiourea, and methyl hydrazine. Condensation and cyclization reactions under controlled temperature and pH conditions are critical to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production would leverage scalable reaction conditions, optimizing yield and purity through advanced techniques like continuous flow synthesis. Catalysts, solvents, and temperature controls are finely tuned to facilitate efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution. Its heterocyclic rings provide reactive sites for nucleophilic and electrophilic attacks.
Common Reagents and Conditions:
Oxidation: Using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reductive agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution can be achieved using reagents such as sodium azide or halogenated compounds.
Major Products Formed: The reactions typically yield derivatives with modifications at the thiazole or pyrazole rings, leading to products with potentially enhanced biological or chemical properties.
Scientific Research Applications: The compound’s structural complexity makes it valuable in various fields:
Chemistry: Used as a building block for synthesizing complex molecules, it can help in studying reaction mechanisms and developing new synthetic pathways.
Biology: Its potential bioactivity is of interest in drug discovery and development, particularly for targeting enzymes or receptors involved in disease pathways.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anti-cancer agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action: The compound’s effects are mediated through its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. Its benzofuran, thiazole, and pyrazole rings facilitate binding to these targets, modulating biological pathways and eliciting therapeutic effects.
Comparison with Similar Compounds: This compound’s unique combination of heterocycles sets it apart from others. Similar compounds include:
2-(2-benzofuranyl)thiazoles: Shares the benzofuran and thiazole structure but lacks the pyrazole ring.
3-methylpyrazole derivatives: Contains the pyrazole moiety but without the benzofuran and thiazole rings.
Each of these compounds has distinct properties and applications, highlighting the uniqueness and versatility of 1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine.
Exploring chemistry this way is a bit like a science detective game, huh?
Properties
IUPAC Name |
2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-9-6-14(16)19(18-9)15-17-11(8-21-15)13-7-10-4-2-3-5-12(10)20-13/h2-8H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKCGQVGZWTHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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